molecular formula C27H21NO3 B5569723 2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No. B5569723
M. Wt: 407.5 g/mol
InChI Key: SHBXZOMMCRSSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzoxazine derivatives involves innovative methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes starting from readily available precursors. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine have been synthesized through such tandem processes, showing significant stereoselectivity and the formation of Z isomers preferentially or exclusively, confirmed by X-ray diffraction analysis (Gabriele et al., 2006). Additionally, the use of 1,3,5-triphenylhexahydro-1,3,5-triazine as an intermediate in the synthesis of benzoxazine monomers and oligomers has been reported, indicating a novel approach to synthesizing such compounds (Brunovska et al., 1999).

Molecular Structure Analysis

The configuration and molecular structure of benzoxazine derivatives have been elucidated through various analytical techniques, including X-ray diffraction. These analyses provide insights into the stereochemistry and molecular conformation of these compounds, which are critical for understanding their chemical reactivity and properties.

Chemical Reactions and Properties

Research has delved into the chemical reactivity of benzoxazine derivatives, revealing their participation in a myriad of chemical reactions. For example, studies have investigated the formation mechanisms of benzoxazine rings using isotopic labels, providing evidence for the proposed mechanisms through 17O NMR and mass spectrometry (Gromachevskaya et al., 1988). This research underscores the complex reactivity and potential utility of these compounds in organic synthesis.

Scientific Research Applications

Anti-inflammatory and Neuroprotective Agents

Research has explored the synthesis of derivatives related to "2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine" for potential anti-inflammatory and neuroprotective applications. For instance, novel 2-alkylamino-substituted-1,4-benzoxazine derivatives have been synthesized and examined for their capacity to inhibit oxidative stress-mediated neuronal degeneration in vitro. One derivative, identified as 3l, demonstrated potent neuroprotective activity without intrinsic cytotoxicity, suggesting its efficacy in an animal model of excitotoxic lesions in newborn mice (Blattes et al., 2005).

Antimicrobial and Herbicidal Applications

The antimicrobial and herbicidal potential of benzoxazine derivatives has also been a subject of interest. Studies have synthesized new compounds within this chemical family, showing broad-spectrum antimicrobial activity against various bacterial and fungal strains. This includes efficacy against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The findings suggest these derivatives could serve as leads for developing natural herbicide models or antimicrobial agents (Padalkar et al., 2014).

Material Science and Polymer Synthesis

In material science, benzoxazine derivatives have been utilized in the synthesis of ordered polymers through direct polycondensation. This approach has led to the development of novel polymeric materials with potential applications in various industrial sectors. For example, an ordered poly(amide−acylhydrazide−amide) was prepared by direct polycondensation, demonstrating the feasibility of forming ordered polymers from nonsymmetric monomers, which could have implications for the design of new materials with tailored properties (Yu et al., 1999).

Synthesis and Structural Analysis

Additionally, research into the synthesis and structural analysis of benzoxazine derivatives, including those related to "2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine," has contributed to a deeper understanding of their chemical properties and potential applications. This includes studies on their synthesis routes, reaction mechanisms, and the examination of their formation using tagged atoms to propose mechanisms for their creation (Gromachevskaya et al., 1988).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some similar compounds are considered hazardous by the OSHA Hazard Communication Standard .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO3/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)22-13-7-8-14-23(22)28-26(31-27)19-15-16-24-25(17-19)30-18-29-24/h1-17,26,28H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBXZOMMCRSSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(O3)(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.